5-chloro-2-hydroxy-N-(4-morpholinophenyl)benzamide
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Overview
Description
5-chloro-2-hydroxy-N-(4-morpholinophenyl)benzamide is an organic compound that has garnered interest due to its potential applications in various fields, including pharmaceuticals and materials science. This compound is characterized by the presence of a chloro group, a hydroxy group, and a morpholinophenyl group attached to a benzamide core. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-hydroxy-N-(4-morpholinophenyl)benzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 4-morpholinophenylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-hydroxy-N-(4-morpholinophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 5-chloro-2-oxo-N-(4-morpholinophenyl)benzamide.
Reduction: Formation of 2-hydroxy-N-(4-morpholinophenyl)benzamide.
Substitution: Formation of 5-substituted-2-hydroxy-N-(4-morpholinophenyl)benzamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Studied for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-chloro-2-hydroxy-N-(4-morpholinophenyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria, leading to cell lysis and death. Additionally, its anti-inflammatory effects are believed to result from the inhibition of pro-inflammatory enzymes and cytokines .
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-hydroxy-N-phenylbenzamide: Lacks the morpholinophenyl group, which may result in different biological activities.
2-hydroxy-N-(4-morpholinophenyl)benzamide: Lacks the chloro group, which may affect its reactivity and applications.
Uniqueness
5-chloro-2-hydroxy-N-(4-morpholinophenyl)benzamide is unique due to the presence of both the chloro and morpholinophenyl groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
634186-62-2 |
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Molecular Formula |
C17H17ClN2O3 |
Molecular Weight |
332.8 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-(4-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C17H17ClN2O3/c18-12-1-6-16(21)15(11-12)17(22)19-13-2-4-14(5-3-13)20-7-9-23-10-8-20/h1-6,11,21H,7-10H2,(H,19,22) |
InChI Key |
LAQXDXHLBARFRH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
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